

In-Depth Technical Guide to Yoshi-864 (Improsulfan Hydrochloride)

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of **Yoshi-864**, also known as Improsulfan Hydrochloride. The information is intended for researchers, scientists, and professionals involved in drug development and cancer research.

Chemical Identity and Physicochemical Properties

Yoshi-864 is the hydrochloride salt of Improsulfan, a bifunctional alkylating agent. Its chemical name is 1-propanol, 3,3'-iminodi-, dimethanesulfonate (ester), hydrochloride.[1] The structure consists of a central secondary amine with two propyl chains, each terminating in a methanesulfonate ester group.

Chemical Structure:

A summary of its known physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of **Yoshi-864** (Improsulfan Hydrochloride)



Property	Value	Source
Chemical Formula	C8H20CINO6S2	PubChem CID 5284401
Molecular Weight	325.8 g/mol	PubChem CID 5284401
Physical Form	Crystals	PubChem CID 5284401
Melting Point	94-95 °C	PubChem CID 5284401
Solubility	Data not available	N/A
IUPAC Name	3-(3- methylsulfonyloxypropylamino) propyl methanesulfonate;hydrochlorid e	PubChem CID 5284401
Synonyms	Yoshi-864, Improsulfan HCl, IPD Hydrochloride, NSC- 102627, Compound 864	PubChem CID 5284401

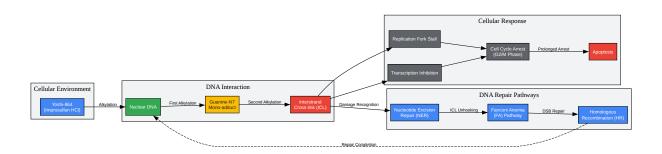
Mechanism of Action: DNA Alkylation and Interstrand Cross-linking

As a bifunctional alkylating agent, **Yoshi-864** exerts its cytotoxic effects primarily through the covalent modification of DNA. The methanesulfonate groups are excellent leaving groups, enabling the terminal carbons of the propyl chains to act as electrophiles and react with nucleophilic sites on DNA bases. The primary target for alkylation by such agents is the N7 position of guanine.

The presence of two reactive sites allows **Yoshi-864** to form both mono-adducts and, more importantly, DNA interstrand cross-links (ICLs). ICLs are highly cytotoxic lesions as they prevent the separation of the DNA strands, thereby blocking essential cellular processes such as DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[1]

Signaling Pathway for **Yoshi-864** Induced DNA Damage and Repair:





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Caption: Mechanism of Yoshi-864 action from DNA alkylation to cellular outcomes.

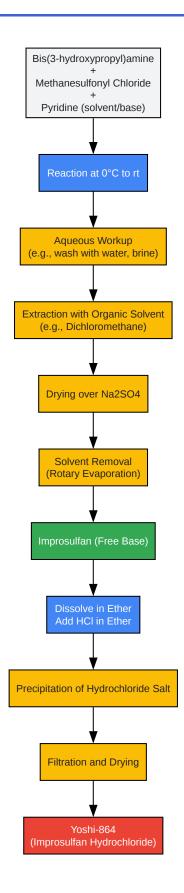
Experimental Protocols Synthesis of Yoshi-864 (Improsulfan Hydrochloride)

A general synthesis for Improsulfan Hydrochloride involves the reaction of bis(3-hydroxypropyl)amine with methanesulfonyl chloride in the presence of a base, followed by treatment with hydrochloric acid.

Disclaimer: The following is a representative protocol based on the synthesis of similar compounds and should be adapted and optimized under appropriate laboratory safety protocols.

Workflow for Yoshi-864 Synthesis:





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Caption: A representative workflow for the synthesis of Yoshi-864.

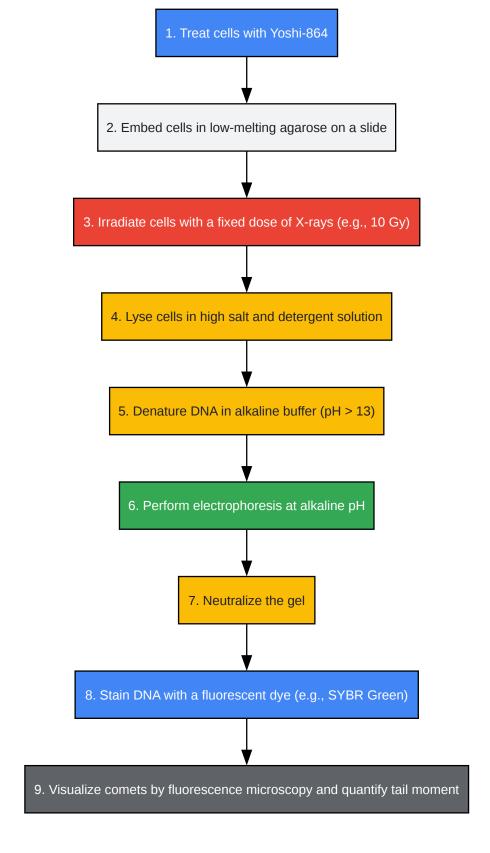


Detection of DNA Interstrand Cross-links by Modified Alkaline Comet Assay

The comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA strand breaks. A modified version can be used to detect ICLs. The principle is that ICLs will retard the migration of DNA fragments induced by a fixed dose of ionizing radiation.

Experimental Workflow for ICL Detection:





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Caption: Workflow for detecting DNA interstrand cross-links using the comet assay.



Biological Activity and Clinical Information

Yoshi-864 has been investigated for its antitumor activity. A phase II clinical study in patients with solid tumors reported an overall response rate of 11%. The study noted minimal toxicity and suggested that there may not be cross-resistance with other alkylating agents. It was recommended for further evaluation in chronic myelocytic leukemia, lymphomas, and carcinomas of the ovary and bladder.

Table 2: Summary of Phase II Clinical Trial Data for Yoshi-864

Parameter	Finding	Source
Patient Population	208 patients with solid tumors	Cancer Treat Rep. 1978 Mar;62(3):389-95
Dosage Regimen	2 mg/kg/day by IV push for 5 days, repeated every 6 weeks	Cancer Treat Rep. 1978 Mar;62(3):389-95
Overall Response Rate	11%	Cancer Treat Rep. 1978 Mar;62(3):389-95
Toxicity	Minimal	Cancer Treat Rep. 1978 Mar;62(3):389-95

Conclusion

Yoshi-864 (Improsulfan Hydrochloride) is a bifunctional alkylating agent with demonstrated antitumor activity. Its mechanism of action involves the formation of cytotoxic DNA interstrand cross-links. This guide provides a foundational understanding of its chemical and biological properties to support further research and development in the field of oncology. Further studies are warranted to fully elucidate its physicochemical properties, optimize its synthesis, and further explore its therapeutic potential.

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References

- 1. Improsulfan Hydrochloride | C8H20ClNO6S2 | CID 5284401 PubChem [pubchem.ncbi.nlm.nih.gov]
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